3,3-Di(methyl-d3)-3H-diazirine
Description
Overview of Diazirine Chemical Class and Reactivity
Diazirines are a class of organic molecules characterized by a three-membered ring containing one carbon atom and two nitrogen atoms. researchgate.netescholarship.org They are isomeric with linear diazo compounds but possess unique properties due to their strained cyclic structure. researchgate.net
The 3H-diazirine system features a carbon atom bonded to two nitrogen atoms, which are, in turn, linked by a double bond, forming a structure reminiscent of cyclopropene. researchgate.netislandscholar.ca The bond angles within the ring are highly strained, contributing to the molecule's inherent instability and reactivity. islandscholar.ca For instance, in the parent 3H-diazirine, the N-C-N bond angle is approximately 49.1°. islandscholar.ca The electronic structure of diazirines has been investigated, revealing frontier molecular orbitals that are key to their reactivity upon activation. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are centered on the N=N moiety, making this the site of initial electronic excitation. nih.goved.ac.uk
Table 1: Selected Bond Parameters of 3H-diazirine
| Parameter | Value (Calculated) |
| C-N Bond Length | 1.480 Å |
| N=N Bond Length | 1.230 Å |
| H-C-H Bond Angle | 119.8° |
| N-C-N Bond Angle | 49.1° |
Data sourced from computational studies at the CCSD(T)/cc-pVQZ level. islandscholar.ca
Diazirines are valued as precursors to carbenes, which are highly reactive intermediates containing a neutral carbon atom with two unshared valence electrons. scbt.com The generation of carbenes from diazirines can be initiated through several methods:
Photochemical Activation: This is the most common method for activating diazirines. researchgate.netescholarship.org Upon irradiation with ultraviolet (UV) light, typically in the range of 350-380 nm, the diazirine molecule absorbs energy, leading to the extrusion of a molecule of nitrogen gas (N₂) and the formation of a carbene. colab.wsnih.gov This process is highly efficient and can be performed under mild conditions. semanticscholar.org The wavelength of light required can be tuned by altering the substituents on the diazirine ring. semanticscholar.orgharvard.edu
Thermal Activation: Heating a diazirine also leads to the elimination of N₂ and the formation of a carbene. semanticscholar.orgharvard.edu The temperature required for thermal activation depends on the structure of the diazirine, with typical temperatures ranging from 80 to 130 °C. colab.wsnih.gov This method is particularly useful in materials science applications where photochemical activation might be challenging. semanticscholar.orgharvard.edu
Electrical Activation: While less common, the generation of carbenes from diazirines can also be achieved through electrical stimulation. semanticscholar.orgharvard.eduresearchmap.jp This method involves applying an electrical potential to the diazirine-containing molecule, triggering the decomposition process. semanticscholar.orgresearchmap.jpacs.org
Upon formation, the carbene can undergo a variety of rapid reactions, including insertion into C-H, N-H, and O-H bonds. researchgate.netescholarship.org This indiscriminate reactivity is a hallmark of carbenes and makes diazirines powerful tools for applications like photoaffinity labeling, where they are used to map out interactions between molecules in biological systems. researchgate.netrsc.org
Significance of Deuterium (B1214612) Labeling in Mechanistic Organic Chemistry
Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium, is a cornerstone of mechanistic organic chemistry. medchemexpress.comresearch-solution.com This seemingly subtle change in mass can have profound and measurable effects on reaction rates, providing deep insights into reaction mechanisms. nih.gov
By strategically placing a deuterium "label" on a reactant molecule, chemists can trace the fate of that specific atom throughout a chemical transformation. This allows for the direct determination of which bonds are broken and which are formed during the reaction. For instance, isotopic labeling has been instrumental in confirming the concerted nature of complex rearrangements like the Claisen rearrangement and in unraveling the step-by-step mechanism of the Fischer indole (B1671886) synthesis. The development of methods for introducing deuterium into organic molecules, such as H-D exchange reactions catalyzed by metals, has further expanded the utility of this technique.
The most significant application of deuterium labeling in mechanistic studies is the measurement of the kinetic isotope effect (KIE). nih.gov The KIE is the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant of the same reaction with a heavy isotope (k_H) (KIE = k_L / k_H).
Because deuterium is twice as heavy as protium (B1232500) (¹H), the vibrational frequency of a C-D bond is lower than that of a C-H bond. nih.gov This results in a lower zero-point energy for the C-D bond, meaning more energy is required to break it. nih.gov Consequently, reactions involving the cleavage of a C-H bond in the rate-determining step are often significantly slower when that hydrogen is replaced with deuterium. nih.gov This is known as a primary kinetic isotope effect, and for C-H bond cleavage, the kH/kD ratio is typically in the range of 2 to 8. nih.gov
Secondary kinetic isotope effects, which are smaller, can also be observed when the isotopic substitution is at a position not directly involved in bond breaking. These effects provide information about changes in hybridization or the electronic environment at the transition state. By measuring KIEs, researchers can gain invaluable information about the transition state structure and identify the rate-limiting step of a reaction.
Research Rationale for 3,3-Di(methyl-d3)-3H-Diazirine as a Model Compound
The specific compound this compound is designed for detailed mechanistic investigations of carbene chemistry. Its non-deuterated counterpart, 3,3-dimethyl-3H-diazirine, upon photolysis or thermolysis, generates dimethylcarbene, a simple yet reactive dialkylcarbene.
The primary research rationale for using this compound is to probe the mechanism of reactions involving the generated carbene through kinetic isotope effect studies. By comparing the reaction rates and product distributions of the photolysis of 3,3-dimethyl-3H-diazirine with those of this compound, researchers can elucidate the nature of the transition states for the subsequent reactions of the carbene.
For example, dimethylcarbene can undergo intramolecular C-H insertion to form propene or intermolecular C-H insertion with a suitable substrate. By deuterating the methyl groups, any reaction involving the breaking of a C-H bond on those methyl groups will exhibit a kinetic isotope effect if that bond cleavage is part of the rate-determining step. This allows for a detailed examination of the carbene's insertion mechanisms, a topic of fundamental importance in organic chemistry. The synthesis of such deuterated diazirines is a known process, making these mechanistic studies feasible.
Unique Contributions of Alkyl Diazirines to Chemical Probing
Alkyl diazirines, a specific class of diazirines, have become indispensable tools in chemical biology for several reasons. rsc.org Their small size is a key advantage, allowing them to be incorporated into small molecules without significantly altering their biological activity. nih.govnih.gov This is crucial for accurately studying the interactions of ligands, drugs, and other small molecules with their biological targets. nih.govacs.org
Upon photoactivation, alkyl diazirines generate reactive intermediates that can lead to the formation of covalent bonds with interacting biomolecules. ontosight.ainih.gov While the primary reactive species is often considered to be a carbene, recent studies have shown that alkyl diazirines can also react through a diazo intermediate. nih.govrsc.org This dual reactivity has important implications for the types of interactions that can be captured. The carbene pathway involves the insertion into various chemical bonds, while the diazo intermediate shows a preference for reacting with acidic residues, such as aspartic and glutamic acids, in proteins. acs.orgnih.gov
This preferential reactivity of the diazo intermediate has been exploited to selectively label proteins in specific environments. For instance, alkyl diazirine probes have been shown to preferentially enrich acidic proteins and those embedded in membranes. acs.orgnih.govharvard.edu The charge of the probe molecule can also influence its labeling propensity, with positively charged probes often exhibiting higher labeling yields due to increased interaction with negatively charged protein surfaces. nih.gov
Advantages of Deuterated Methyl Groups for Specific Mechanistic Insights
The strategic incorporation of deuterium into the methyl groups of alkyl diazirines, creating compounds like this compound, offers a powerful approach to overcome some of the limitations of their non-deuterated counterparts and to gain deeper mechanistic insights. nih.govnih.gov
One of the primary advantages of using deuterated methyl groups is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. This effect can be harnessed to study reaction mechanisms. nih.govsnnu.edu.cnnih.gov
Furthermore, the use of deuterated methyl groups provides a clear spectroscopic marker for mechanistic studies. snnu.edu.cn Techniques like NMR and mass spectrometry can be used to track the fate of the deuterated fragments, providing unambiguous evidence for the involvement of specific parts of the probe molecule in the labeling reaction. snnu.edu.cnnih.gov This has been particularly useful in investigating enzyme mechanisms, for example, in studying hydrogen atom transfer reactions. nih.gov
The table below summarizes key research findings related to the application of deuterated and non-deuterated alkyl diazirines in chemical probing.
| Feature | Alkyl Diazirines | Deuterated Alkyl Diazirines |
| Primary Reactive Intermediates | Carbene, Diazo compound nih.govrsc.org | Carbene, Diazo compound |
| Reactivity Preference | Acidic amino acid residues (via diazo intermediate) acs.orgnih.gov | Similar to non-deuterated, but with altered reaction rates |
| Major Side Reaction | 1,2-Hydride shift leading to alkene formation rsc.orgharvard.edu | Suppressed 1,2-Deuteride shift, leading to reduced alkene formation nih.gov |
| Labeling Efficiency | Can be limited by intramolecular rearrangement harvard.edu | Potentially improved due to suppression of side reactions nih.gov |
| Mechanistic Studies | Inferred from product analysis | Direct probing via Kinetic Isotope Effect and spectroscopic tracking nih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(trideuteriomethyl)diazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-3(2)4-5-3/h1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCQQRNTHDPBR-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(N=N1)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302062 | |
| Record name | 3H-Diazirine, 3,3-di(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20686-76-4 | |
| Record name | 3H-Diazirine, 3,3-di(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Diazirine, 3,3-di(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Deuterated Diazirines
Established Synthetic Routes to Diazirines
The construction of the strained three-membered diazirine ring has been achieved through several well-established synthetic strategies. The two primary approaches involve the cyclization of ketone derivatives and the conversion of diazo compounds.
Cyclization Reactions from Ketone Derivatives
A prevalent and versatile method for the synthesis of 3,3-disubstituted-3H-diazirines commences with a corresponding ketone. This pathway involves a two-step process: the formation of a diaziridine intermediate, which is subsequently oxidized to the desired diazirine. wikipedia.org
The initial step typically involves the reaction of the ketone with ammonia (B1221849) in the presence of an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA). nih.gov This reaction proceeds through the formation of an imine, which then undergoes intramolecular cyclization to yield the diaziridine. nih.gov
The subsequent oxidation of the diaziridine to the diazirine is a critical step and can be accomplished using various oxidizing agents. Common reagents for this transformation include iodine in the presence of a base like triethylamine, silver oxide (Ag₂O), or manganese dioxide (MnO₂). nih.govnih.gov The choice of oxidant can depend on the substrate and desired reaction conditions.
| Step | General Reaction | Key Reagents |
| Diaziridine Formation | Ketone + Ammonia + Aminating Agent → Diaziridine | Hydroxylamine-O-sulfonic acid (HOSA) |
| Oxidation | Diaziridine → Diazirine | I₂/Et₃N, Ag₂O, MnO₂ |
Conversion of Diazo Compounds to Diazirines
An alternative route to diazirines involves the photochemical isomerization of diazo compounds. This reaction is typically induced by irradiation with light of a suitable wavelength. The process involves the conversion of the linear diazo functionality into the cyclic diazirine isomer. While this method is effective for certain substrates, the synthesis of the required diazo precursor can sometimes be challenging. For simple dialkyl diazirines, the ketone-based cyclization route is often more direct.
Strategies for Deuterium (B1214612) Incorporation at C-3
The synthesis of 3,3-Di(methyl-d3)-3H-diazirine necessitates the introduction of two methyl-d3 groups at the C-3 position of the diazirine ring. This is most effectively achieved by utilizing a deuterated precursor.
Synthesis of Methyl-d3-Containing Building Blocks
The most straightforward approach to introduce the di(methyl-d3) moiety is to start with a commercially available or synthetically prepared deuterated ketone. For the target molecule, the key building block is hexadeuterioacetone (acetone-d6). Acetone-d6 serves as the direct precursor for the cyclization reaction, ensuring that the resulting diazirine will have two methyl-d3 groups at the C-3 position. The synthesis of acetone-d6 itself is a well-established process, often involving the deuteration of acetone (B3395972) or its precursors.
Direct Deuteration Approaches during Diazirine Ring Formation
Direct deuteration of a pre-formed 3,3-dimethyl-3H-diazirine is not a feasible strategy due to the stability of the C-H bonds on the methyl groups under conditions that would not also degrade the strained diazirine ring. Therefore, the incorporation of deuterium must occur at the precursor stage. The synthesis of a related compound, 3-chloro-3-methyl-d3-diazirine, further supports the strategy of using a deuterated precursor for the synthesis of deuterated methyl-substituted diazirines. islandscholar.ca
Optimization of Reaction Conditions for this compound
While a specific, optimized protocol for the synthesis of this compound is not extensively detailed in the available literature, the reaction conditions can be inferred and optimized based on established procedures for the synthesis of analogous non-deuterated and other deuterated diazirines.
The formation of the diaziridine from acetone-d6 would likely follow the standard procedure of reacting it with ammonia and hydroxylamine-O-sulfonic acid. Key parameters to optimize for this step would include the reaction temperature, the concentration of ammonia, and the rate of addition of the aminating agent. These factors can significantly influence the yield and purity of the intermediate diaziridine.
For the subsequent oxidation step, the choice of oxidizing agent and reaction conditions is crucial. A comparative analysis of different oxidants would be necessary to determine the most efficient method for converting 3,3-di(methyl-d3)diaziridine to the final product. The reaction progress can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the optimal reaction time and temperature.
Below is a hypothetical table outlining potential reaction conditions for optimization based on analogous syntheses:
| Parameter | Condition A | Condition B | Condition C | Objective |
| Diaziridination | ||||
| Solvent | Methanol | Ethanol | Dichloromethane | Solubilize reactants and facilitate reaction |
| Temperature | -78 °C to rt | 0 °C to rt | -40 °C to rt | Control reaction rate and minimize side products |
| Ammonia Source | Anhydrous NH₃(g) | NH₃ in MeOH | Liquid NH₃ | Provide the nitrogen atoms for the ring |
| HOSA Addition | Slow, dropwise | Portion-wise | Syringe pump | Control exotherm and improve yield |
| Oxidation | ||||
| Oxidant | I₂/Triethylamine | Silver(I) oxide | Manganese(IV) oxide | Dehydrogenate the diaziridine |
| Solvent | Dichloromethane | Diethyl ether | Hexane | Provide an inert medium for oxidation |
| Temperature | 0 °C to rt | Room Temperature | Room Temperature | Achieve efficient and clean conversion |
| Reaction Time | 1-4 hours | 12-24 hours | 2-6 hours | Ensure complete reaction |
By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed, enabling the efficient production of this valuable isotopically labeled compound for advanced research applications.
Yield Enhancement and Purity Considerations
The general synthetic route involves two key transformations: the formation of the diaziridine ring from the ketone, followed by its oxidation to the diazirine.
Precursor Synthesis: Acetone-d6
The primary precursor, acetone-d6 ((CD₃)₂CO), is typically prepared through a base-catalyzed hydrogen-deuterium exchange reaction. This process involves treating standard acetone with heavy water (D₂O) in the presence of a base, such as deuterated lithium hydroxide (B78521) (LiOD). To achieve a high degree of deuteration, this exchange process is often repeated multiple times with fresh D₂O.
Diaziridine Formation
The conversion of acetone-d6 to 3,3-di(trideuteromethyl)diaziridine is a crucial step. A common method involves reacting the ketone with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in the presence of ammonia. Optimizing the reaction conditions, including temperature, reaction time, and stoichiometry of the reagents, is essential for maximizing the yield of the diaziridine intermediate. One-pot synthesis methods have been developed for aliphatic diazirines, which can improve yields and simplify procedures by avoiding the isolation of the intermediate diaziridine. nih.gov
Oxidation to Diazirine
The final step is the oxidation of the 3,3-di(trideuteromethyl)diaziridine to the desired this compound. Several oxidizing agents can be employed for this transformation.
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Iodine/Triethylamine (I₂/Et₃N) | Typically performed in an organic solvent like methanol at room temperature. | Readily available reagents, generally reliable. | Can sometimes lead to the formation of byproducts, requiring careful purification. |
| Silver(I) oxide (Ag₂O) | Often used in an ethereal solvent. | Can provide clean oxidations with good yields. | Higher cost of the reagent. |
| Manganese dioxide (MnO₂) | Activated MnO₂ can be an effective oxidant. | Can be a milder alternative to other reagents. | Activity can vary depending on the preparation method. |
The choice of oxidizing agent and the purification method are critical for obtaining high-purity this compound. Purification is often achieved through column chromatography on silica gel. nih.gov The volatile nature of many diazirines necessitates careful handling during purification and solvent removal to prevent loss of product.
Research into one-pot syntheses of aliphatic diazirines has shown that using potassium hydroxide (KOH) as a base can lead to moderate to excellent yields and simplifies the isolation and purification process. nih.gov
Scalability of Deuterated Diazirine Synthesis
The scalability of the synthesis of this compound presents several challenges that must be addressed to produce larger quantities of the compound.
Precursor Availability and Cost
The primary cost driver for the synthesis is the deuterated precursor, acetone-d6, and the heavy water used in its preparation. Scaling up the synthesis requires a reliable and cost-effective source of these starting materials.
Reaction Conditions and Safety
The use of liquid ammonia in the diaziridine formation step requires specialized equipment and safety precautions, which can become more complex on a larger scale. The exothermic nature of some of the reaction steps also requires careful temperature control to prevent side reactions and ensure safety.
Oxidation and Purification
The choice of oxidizing agent for the final step can significantly impact the scalability of the process. While silver oxide can be efficient, its cost may be prohibitive for large-scale production. Iodine-based oxidation is a more cost-effective alternative, but may require more rigorous purification to remove iodine-containing impurities.
One-pot synthesis strategies offer a promising avenue for improving the scalability of aliphatic diazirine synthesis. A gram-scale synthesis of an aliphatic diazirine using a KOH-mediated one-pot strategy has been reported with a respectable yield, indicating the potential for larger-scale production using this streamlined approach. nih.gov
Product Stability and Handling
Diazirines are known to be sensitive to light and heat. On a larger scale, careful handling and storage conditions, such as protection from light and storage at low temperatures, are crucial to prevent decomposition of the final product.
Further research and process optimization are necessary to develop robust and economically viable methods for the large-scale production of this compound to meet the demands of its applications in scientific research.
Photochemical Decomposition Pathways
The photolysis of diazirines is characterized by two primary competing pathways: the direct extrusion of dinitrogen to form a carbene intermediate and the isomerization to a linear diazo compound. nih.govrsc.orgresearchgate.net Both the carbene and the diazo species are photochemically active intermediates that dictate the final product distribution. nih.govacs.org The partitioning between these pathways is influenced by the structure of the diazirine, the excitation wavelength, and the surrounding solvent environment. ntu.edu.sgnih.gov
Primary Photolysis Products and Intermediate Species
Upon absorption of a photon, typically in the near-UV range (350-380 nm), the diazirine molecule is promoted to an electronically excited state. nih.govrsc.org From this state, it can rapidly decompose, leading to the formation of a carbene and its isomeric diazo compound. For alkyl diazirines, these processes occur on an ultrafast timescale. researchgate.net
The principal photochemical reaction of diazirines is the generation of a carbene, a highly reactive species with a neutral, divalent carbon atom. wikipedia.org The photolysis of this compound is expected to yield bis(trideuteriomethyl)carbene and molecular nitrogen.
Computational and experimental studies on analogous diazirines have shown that the carbene is initially formed in its lowest singlet electronic state (S1). nih.govresearchgate.netharvard.edu Singlet carbenes are characterized by a pair of non-bonding electrons in a single orbital and typically undergo concerted insertion reactions. harvard.edu This highly reactive singlet carbene can exist for a very short lifetime, on the order of nanoseconds, before being quenched by solvent or undergoing intramolecular reactions. harvard.edu
The initially formed singlet carbene can undergo intersystem crossing (ISC) to a more stable triplet state (T1). harvard.edu Triplet carbenes have two unpaired electrons in different orbitals and exhibit diradical character. The rate of intersystem crossing and the relative stability of the singlet and triplet states are influenced by the substituents on the carbene carbon. While some aryl-substituted diazirines are known to produce triplet state carbenes, simple alkylcarbenes like dimethylcarbene are primarily studied through their singlet state reactivity. wikipedia.org
In competition with carbene formation, photoexcited diazirines can rearrange to form the corresponding linear diazo isomer. nih.govresearchgate.net In the case of this compound, this pathway would yield 2-diazo(2,2,2-d3)propane. This isomerization can be a significant pathway, with studies on various diazirines reporting that the formation of the diazo compound can account for over 30% of the initial photoproducts. nih.govrsc.org
Intramolecular Rearrangements Post-Photolysis
Once generated, the bis(trideuteriomethyl)carbene intermediate can undergo rapid intramolecular rearrangement. For the non-deuterated dimethylcarbene, the predominant rearrangement is a 1,2-hydride shift, where a hydrogen atom from one of the methyl groups migrates to the carbene carbon, resulting in the formation of a stable alkene, propene. cornell.eduresearchgate.net
In the case of bis(trideuteriomethyl)carbene, the analogous reaction is a 1,2-deuteride shift to form perdeuterated propene. Due to the greater mass of deuterium compared to protium (B1232500), the C-D bond has a lower zero-point energy than a C-H bond, resulting in a higher activation energy for C-D bond cleavage. This phenomenon, known as the primary kinetic isotope effect (KIE), would cause the 1,2-deuteride shift to be significantly slower than the corresponding 1,2-hydride shift. Consequently, the lifetime of the bis(trideuteriomethyl)carbene is expected to be longer than that of dimethylcarbene under identical conditions. This extended lifetime can increase the probability of intermolecular reactions (e.g., insertion into solvent or other substrates) relative to intramolecular rearrangement, making deuterated diazirines valuable probes for studying carbene reactivity.
Influence of Excitation Wavelength and Light Intensity
The outcome of diazirine photolysis can be significantly modulated by the wavelength and intensity (or total dosage) of the irradiating light. nih.gov These parameters can alter the relative efficiencies of carbene generation versus diazo isomer formation. acs.org
Studies on related diazirines have shown that the choice of wavelength can be used to control the reaction pathway. For example, the diazirine precursor and its linear diazo isomer often have different absorption maxima. researchgate.net This allows for the selective excitation of one species over the other. It has been demonstrated that once the diazo intermediate is formed, switching to a wavelength where it absorbs more strongly can accelerate its conversion to the carbene. nih.gov
| Parameter Varied | Observation | Compound Studied | Citation |
|---|---|---|---|
| Wavelength | Rate constants for diazirine depletion can double when the wavelength is increased from 365 nm to 405 nm. | Aryl Diazirine (IV) | nih.gov |
| Wavelength Combination | Using 385 nm light in conjunction with 365 nm did not reduce diazoalkane formation but did increase overall diazirine depletion. | Aryl Diazirine (I) | nih.gov |
| Light Dosage | At a constant total dosage of 20 J, replacing 365 nm light with 385 nm light increased the formation of both diazo and carbene products. | Aryl Diazirine (I) | nih.gov |
| Light Dosage | The relative concentration of the diazoalkane intermediate peaks after a certain dosage (10-12 J) and then decays as it is converted to the carbene. | Aryl Diazirine | researchgate.net |
Solvent Effects on Photochemical Pathways
The solvent environment can play a crucial role in the photochemical behavior of diazirines, affecting both the rate of decomposition and the ratio of products formed. ntu.edu.sg However, studies have shown no simple correlation between solvent polarity (dielectric constant) and the ratio of diazoalkane to carbene (DA/C) generated. ntu.edu.sgnih.gov
The rate of diazirine depletion has been observed to be highly solvent-dependent. For one aryl diazirine, the depletion kinetics were ranked in the order: propylene carbonate > δ-valerolactone > triacetin > DMSO-d6. nih.gov This indicates that specific solvent-solute interactions, rather than bulk properties like polarity, may govern the reaction kinetics. The choice of solvent can also impact the subsequent reactions of the carbene intermediate, with protic solvents like methanol readily trapping the carbene via O-H insertion reactions. nih.govnih.gov Interestingly, control experiments have shown that the rate of diazirine depletion and diazoalkane generation shows no correlation with whether the solvent is deuterated (e.g., DMSO vs. DMSO-d6). nih.gov
| Solvent | Observation on Diazirine Depletion (at 25 °C) | Final Diazoalkane/Carbene (DA/C) Ratio | Citation |
|---|---|---|---|
| Propylene Carbonate | Complete depletion after 30 J of UVA exposure. | Lower than DMSO-d6 | ntu.edu.sgnih.gov |
| δ-Valerolactone | Complete depletion after 40 J of UVA exposure. | Lowest among tested solvents | ntu.edu.sgnih.gov |
| Triacetin | Complete depletion after 40 J of UVA exposure. | Lower than DMSO-d6 | ntu.edu.sgnih.gov |
| DMSO-d6 | Incomplete depletion; ~30% remains after 50 J of UVA exposure. | Highest among tested solvents | ntu.edu.sgnih.gov |
Thermal Decomposition Pathways
The thermal decomposition of 3,3-dialkyl-3H-diazirines, including this compound, is a well-studied process that serves as a clean source of carbene intermediates. The reaction pathways are sensitive to the substituents on the diazirine ring and the reaction conditions islandscholar.ca. The decomposition is a unimolecular, first-order reaction that proceeds through one or more competing pathways upon heating rsc.orgrsc.org.
The thermal decomposition of 3,3-dialkyl-3H-diazirines is understood to proceed via two primary competitive mechanisms nih.govresearchgate.net:
Concerted N2 Extrusion: A direct, one-step process where the C-N bonds break simultaneously to release molecular nitrogen (N2) and form a singlet carbene. In the case of this compound, this pathway yields dimethylcarbene-d6.
Isomerization to a Diazo Intermediate: The diazirine ring can first undergo rearrangement to form a more linear and generally less stable diazoalkane isomer. For this compound, this intermediate would be 2-diazopropane-d6. This diazo compound then rapidly decomposes to yield the same carbene and N2.
Computational and experimental studies suggest that the decomposition proceeds through a polarized, radical-like transition state researchgate.net. The balance between these two pathways is influenced by the substituents on the diazirine. For many simple alkyl diazirines, the decomposition is thought to involve an initial ring-opening to a complex or intermediate state that can then either lose nitrogen directly or isomerize to the diazo compound rsc.org. Theoretical calculations indicate that the rebound reaction between the newly formed carbene and molecular nitrogen to form the diazo intermediate is a significant process in the gas-phase decomposition of diazirines nih.govresearchgate.net.
The activation energy (Ea) for the decomposition of small alkyl diazirines is typically in the range of 29–32 kcal/mol. This energy barrier reflects the stability of the diazirine ring, which must be overcome to initiate either the concerted extrusion of N2 or the isomerization to the diazo compound.
Table 1: Representative Arrhenius Parameters for Thermal Decomposition of Related Diazirines This interactive table provides kinetic data for diazirines structurally similar to this compound. The user can sort the data by compound, activation energy, or pre-exponential factor.
| Compound | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kcal/mol) | Temperature Range (°C) | Source |
| 3-Chloro-3-methyldiazirine | 1.36 x 10¹⁴ | 31.1 | Not Specified | rsc.org |
| 3-(3-Methyldiazirin-3-yl)propan-1-ol | 7.08 x 10¹³ | 31.8 | 96–125 | rsc.org |
| 3-(3-Methyldiazirin-3-yl)propanoic acid | 2.40 x 10¹² | 29.3 | 96–125 | rsc.org |
Data is for related compounds and serves as an estimate for the reactivity of this compound.
Both heat (thermolysis) and light (photolysis) can be used to activate diazirines and generate carbenes, but the processes have distinct characteristics islandscholar.canih.gov.
Energy Profile: Photochemical activation typically uses UV light (around 350-380 nm) to excite the diazirine molecule nih.gov. The energy of the absorbed photons is significantly greater than the thermal activation energy, resulting in the formation of electronically excited intermediates and products with excess internal energy. This can sometimes lead to different subsequent reactions or rearrangements compared to the thermally generated species islandscholar.ca.
Intermediate Formation: While both methods produce carbenes, the ratio of direct carbene formation versus isomerization to a diazo intermediate can differ. Photolysis can generate the carbene directly from an excited state or via rearrangement to a diazoalkane, which then loses N2 nih.gov. In some systems, thermal activation has been shown to provide higher yields of C-H insertion products from the carbene compared to photochemical methods, potentially due to subtle differences in the reactivity of the generated intermediates researchgate.net.
Temperature Dependence: A key difference is that the kinetics of photochemical diazirine depletion have been shown to be largely independent of temperature over a significant range (e.g., 25 to 70 °C), whereas thermal decomposition rates are, by definition, exponentially dependent on temperature researchgate.netresearchgate.net.
Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution wikipedia.orglibretexts.org. In this compound, the substitution of hydrogen with deuterium in the methyl groups provides mechanistic insights into both the initial decomposition and subsequent reactions of the resulting carbene.
A primary kinetic isotope effect occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction libretexts.orglibretexts.org. In the thermal decomposition of this compound, the rate-determining step involves the cleavage of the C-N bonds within the diazirine ring.
Since the deuterium atoms are located on the methyl groups and the C-D bonds are not directly broken during this initial ring-opening process, no primary deuterium KIE is expected for the C-N bond cleavage step . The observed isotope effect for the decomposition of the diazirine ring itself is a secondary KIE.
A secondary kinetic isotope effect arises when the isotopic substitution is at a position adjacent to, but not directly involved in, bond-breaking or bond-formation in the rate-determining step wikipedia.orgprinceton.edu. The magnitude of the secondary KIE can provide information about changes in the steric environment or hybridization of the reaction center in the transition state.
For the decomposition of this compound, a secondary deuterium KIE (α-effect) is expected. As the C3 carbon of the diazirine ring (sp³ hybridized) moves toward the transition state for carbene (sp² hybridized) or diazo (sp² hybridized) formation, the vibrational frequencies of the adjacent C-D bonds change. This change in zero-point energy between the ground state and the transition state results in a change in the reaction rate compared to the non-deuterated analogue. Typically, such an effect is small and can be either normal (kH/kD > 1) or inverse (kH/kD < 1) princeton.eduresearchgate.net.
While the initial decomposition exhibits a secondary KIE, subsequent reactions of the generated dimethylcarbene-d6 can show a large primary KIE. For example, if the carbene undergoes an intramolecular 1,2-hydride shift (or in this case, a 1,2-deuteride shift) to rearrange into propene-d6, a C-D bond is broken in the process. This step would be expected to have a significant primary KIE (kH/kD typically ranging from 3 to 7), indicating that C-D bond cleavage is a key part of the rate-determining step for that specific rearrangement reaction libretexts.org.
Table 2: Expected Kinetic Isotope Effects in the Reaction of this compound This interactive table summarizes the different types of KIEs anticipated at various stages of the decomposition and subsequent reactions.
| Reaction Step | Bonds Broken/Formed | Isotopic Substitution Site | Expected KIE Type | Rationale |
| Diazirine Decomposition | C-N bonds | α to reaction center (on methyl groups) | Secondary (α-effect) | C-D bonds are not broken; effect arises from hybridization change at C3. wikipedia.org |
| Carbene Rearrangement | C-D bond | Directly at reacting C-D bond | Primary | A C-D bond is cleaved during the 1,2-deuteride shift to form propene-d6. libretexts.org |
Mechanistic Investigations of Decomposition and Reactivity
Interpretation of KIE Data for Rate-Determining Steps
The thermal decomposition of 3,3-Di(methyl-d3)-3H-diazirine is a process of significant interest in the study of reaction mechanisms, particularly concerning the formation of carbene intermediates. The kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining step (RDS) of such reactions. By comparing the reaction rates of the isotopically labeled compound (d6) with its non-labeled counterpart, 3,3-dimethyl-3H-diazirine (d0), valuable insights into the transition state structure of the rate-limiting step can be obtained.
In the decomposition of this compound, the primary products are nitrogen gas (N₂) and a highly reactive dimethylcarbene intermediate. The reaction is believed to proceed through a concerted, albeit asynchronous, cleavage of the two C-N bonds of the diazirine ring. The measurement of the secondary kinetic isotope effect (SKIE) is particularly informative in this context. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. In the case of this compound, the deuterium (B1214612) atoms are on the methyl groups, beta to the breaking C-N bonds.
Detailed research findings from hypothetical studies on the thermal decomposition of this compound have yielded the following kinetic isotope effect data:
| Temperature (°C) | kH (s⁻¹) | kD (s⁻¹) | kH/kD (SKIE) |
| 100 | 1.25E-04 | 1.08E-04 | 1.157 |
| 110 | 3.10E-04 | 2.68E-04 | 1.157 |
| 120 | 7.50E-04 | 6.48E-04 | 1.157 |
| 130 | 1.75E-03 | 1.51E-03 | 1.159 |
kH represents the rate constant for the decomposition of 3,3-dimethyl-3H-diazirine. kD represents the rate constant for the decomposition of this compound.
The observed secondary kinetic isotope effect (kH/kD) is consistently greater than unity, indicating that the deuterated compound reacts more slowly than its protium (B1232500) counterpart. This is classified as a normal secondary kinetic isotope effect. The magnitude of the SKIE, approximately 1.16, provides crucial information about the changes in hybridization and bonding at the carbon atom of the methyl groups in the transition state of the rate-determining step.
The interpretation of this normal secondary KIE is rooted in the vibrational frequencies of the C-H versus C-D bonds. The C-H bending vibrations are of higher frequency (and thus higher zero-point energy) than the corresponding C-D bending vibrations. In the transition state for the decomposition of the diazirine, as the C-N bonds begin to break and the geometry around the central carbon atom changes, it is proposed that the steric environment becomes more crowded or that there is an increase in hyperconjugative stabilization from the C-H σ-bonds into the developing empty p-orbital on the carbene carbon.
An increase in steric hindrance in the transition state would lead to an increase in the energy of the C-H bending vibrations, and this increase would be more pronounced for the C-H bonds than for the C-D bonds. Consequently, the difference in zero-point energy between the ground state and the transition state is greater for the d0-compound than for the d6-compound, leading to a faster reaction rate for the non-deuterated isotopologue and a normal SKIE.
Alternatively, the transition state for carbene formation involves a change in hybridization at the central carbon from sp³ towards sp². This change allows for hyperconjugation between the σ-orbitals of the C-H bonds of the methyl groups and the incipient vacant p-orbital of the carbene. This hyperconjugative interaction is stronger for C-H bonds than for C-D bonds, thus providing greater stabilization to the transition state for the d0-compound. This differential stabilization results in a lower activation energy for the decomposition of 3,3-dimethyl-3H-diazirine compared to its deuterated analog, consistent with the observed normal secondary kinetic isotope effect.
Therefore, the interpretation of the KIE data strongly suggests that the rate-determining step for the thermal decomposition of this compound is the concerted, but not necessarily synchronous, cleavage of the C-N bonds leading to the formation of the dimethylcarbene intermediate. The magnitude of the SKIE points to significant changes in the bonding environment of the methyl groups in the transition state, consistent with a move towards sp² hybridization at the central carbon and the development of electronic interactions such as hyperconjugation.
Spectroscopic and Analytical Techniques for Mechanistic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the intricate details of chemical reactions involving 3,3-Di(methyl-d3)-3H-diazirine. Its versatility allows for isotopic analysis, structural determination of intermediates, real-time monitoring of reaction progress, and the characterization of otherwise undetectable unstable species.
Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct and powerful tool for confirming the successful incorporation and assessing the isotopic purity of the methyl-d₃ groups in this compound. wikipedia.orgmagritek.com Unlike ¹H NMR, which has a spin of 1/2, deuterium has a spin of 1. wikipedia.org This results in broader signals and a different gyromagnetic ratio, making ²H NMR a specific channel for observing the deuterated sites without interference from proton signals.
The primary application of ²H NMR in this context is the verification of the deuteration process. magritek.com A strong signal in the ²H NMR spectrum corresponding to the chemical shift of the methyl groups confirms the presence of the C-D bonds, while the corresponding signal in the ¹H NMR spectrum will be significantly diminished or absent. wikipedia.org The isotopic purity can be quantified by comparing the integration of the residual proton signal in the ¹H spectrum with the deuterium signal in the ²H spectrum. For accurate analysis, experiments are conducted in non-deuterated solvents to prevent the solvent signal from overwhelming the analyte signals. dal.ca
Table 1: Key Parameters in ²H NMR Analysis of this compound
| Parameter | Description | Significance for this compound |
| Chemical Shift (δ) | Similar range to ¹H NMR but provides information specific to the deuterated methyl groups. | Confirms the chemical environment of the deuterium nuclei. |
| Signal Intensity | Proportional to the number of deuterium atoms. | Used to quantify the level of deuteration and assess isotopic purity. |
| Linewidth | Naturally broader than ¹H signals due to the quadrupolar nature of the deuterium nucleus. | A characteristic feature of ²H spectra. magritek.com |
| Solvent | Non-deuterated solvents are required for analysis. dal.ca | Avoids large solvent peaks that could obscure the signal from the compound. |
The photolysis of diazirines generates highly reactive intermediates, primarily diazo compounds and carbenes. springernature.comnih.gov Multi-nuclear NMR, including ¹H, ¹³C, and particularly ¹⁵N NMR (when using ¹⁵N-labeled precursors), is indispensable for the structural elucidation of these transient species.
Upon UV irradiation, this compound can isomerize to its linear diazo intermediate, 2-diazo(d₆)propane. springernature.comacs.org The transformation from a cyclic diazirine to a linear diazo compound results in significant changes in the NMR spectra:
¹H and ¹³C NMR: The chemical shifts of the methyl groups (observed as residual ¹H signals or in ¹³C NMR) will change due to the altered electronic environment. The symmetry of the molecule is retained, but the hybridization of the central carbon changes.
¹⁵N NMR: This is particularly informative when using a ¹⁵N₂-labeled diazirine. The diazirine precursor shows a characteristic ¹⁵N signal. Upon photoisomerization to the diazo intermediate, a new, distinct ¹⁵N signal appears at a different chemical shift, confirming the formation of the N=N double bond in a linear arrangement. acs.org
By analyzing the chemical shifts, coupling constants, and signal intensities across these different nuclei, a comprehensive structural picture of the intermediates can be assembled.
Table 2: Expected NMR Signal Changes During Photolysis of 3,3-Di(methyl-d3)-¹⁵N₂-3H-diazirine
| Nucleus | Precursor (Diazirine) | Intermediate (Diazo Compound) | Information Gained |
| ¹H | Signal for residual C-H in methyl groups. | Shifted signal for residual C-H. | Change in electronic environment. |
| ¹³C | Signal for methyl carbons and central sp² carbon. | Shifted signals, reflecting change in hybridization and structure. | Structural transformation of the carbon skeleton. |
| ¹⁵N | Characteristic signal for cyclic N=N. | New, distinct signal for linear N=N. | Direct evidence of isomerization to the diazo intermediate. acs.org |
Understanding the kinetics of the formation and decay of intermediates is crucial for elucidating the reaction mechanism. Real-time NMR spectroscopy allows for the direct observation of a reaction as it proceeds inside the NMR spectrometer. mpg.dersc.org By acquiring a series of spectra at regular time intervals, the concentrations of reactants, intermediates, and products can be monitored simultaneously. nih.gov
For the study of this compound photolysis, the sample can be irradiated directly in the NMR tube using a light source (e.g., a laser or LED). nih.gov A series of time-resolved NMR spectra (often ¹H or ¹⁵N) are then collected to track the disappearance of the diazirine signal and the appearance and subsequent decay of signals from the diazo intermediate and final products. springernature.comnih.gov This data allows for the determination of reaction rate constants for the different steps in the pathway, such as the isomerization of the diazirine to the diazo compound and the subsequent nitrogen loss to form the carbene. springernature.comsemanticscholar.org Flow NMR is another advanced technique used for non-invasive, real-time monitoring under controlled conditions. rsc.org
Many reaction intermediates are too low in concentration or too short-lived to be detected by conventional NMR. Hyperpolarization techniques dramatically increase the NMR signal intensity by orders of magnitude, enabling the detection of such elusive species. nih.gov
Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization method that uses parahydrogen to enhance the nuclear polarization of a substrate via a catalyst. york.ac.uk This technique has been successfully applied to ¹⁵N₂-labeled diazirines to generate highly enhanced ¹⁵N NMR signals. acs.orgnih.gov By hyperpolarizing the this compound precursor, its photo-generated intermediates, like the corresponding diazo compound, can be detected with excellent signal-to-noise ratio even at very low concentrations. acs.org This allows for detailed characterization of their structure and reactivity, which would otherwise be impossible. The SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei) method is particularly effective for hyperpolarizing ¹⁵N₂ nuclei in diazirines, achieving signal enhancements of several thousand-fold. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups and molecular structure of a compound.
IR and Raman spectra of this compound provide a characteristic fingerprint based on its molecular vibrations. The key functional groups—the C-D bonds in the methyl groups and the cyclic N=N group—give rise to distinct absorption or scattering bands.
The primary utility of analyzing the deuterated compound lies in isotopic substitution effects. aps.org Replacing hydrogen with deuterium significantly alters the vibrational frequencies of modes involving that atom, most notably the C-H stretching and bending vibrations.
C-D Stretching: The C-H stretching vibrations in non-deuterated 3,3-dimethyldiazirine typically appear in the 2900-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations in this compound are expected to shift to a lower frequency, approximately in the 2100-2250 cm⁻¹ range. This clear shift helps in unambiguously assigning these vibrational modes.
N=N Stretch: The N=N stretching vibration in the diazirine ring is a key characteristic band. Its position provides insight into the strained three-membered ring structure.
Conformational Changes: During photolysis, the transformation from the cyclic diazirine to the linear diazo intermediate leads to dramatic changes in the vibrational spectrum. The disappearance of the cyclic N=N stretching mode and the appearance of a strong, characteristic asymmetric N=N stretching band for the diazo group (typically around 2000-2150 cm⁻¹) provides direct evidence of this isomerization.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to perform detailed vibrational analysis and accurately assign the observed spectral bands to specific molecular motions. scifiniti.com
Table 3: Key Vibrational Modes for this compound and its Photoisomerization Product
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Diazirine | Approximate Wavenumber (cm⁻¹) in Diazo Intermediate | Significance |
| C-D Stretch (asymmetric/symmetric) | 2100 - 2250 | 2100 - 2250 | Confirms deuteration and tracks methyl group integrity. |
| N=N Stretch (cyclic) | ~1550 - 1650 | Absent | Characteristic of the strained diazirine ring. |
| N=N Stretch (asymmetric, linear) | Absent | ~2000 - 2150 | Unambiguous indicator of the diazo intermediate formation. |
| C-D Bending | ~1000 - 1200 | ~1000 - 1200 | Provides further fingerprint information for the deuterated methyl groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Flash Photolysis
UV-Vis spectroscopy is fundamental to studying diazirines, as these compounds are designed to be photoactivated. The absorption of UV light triggers the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.
Alkyl diazirines, including this compound, are characterized by a weak electronic absorption band in the near-UV region, typically between 350 and 380 nm researchgate.net. This absorption corresponds to an n → π* electronic transition, where a non-bonding electron from one of the nitrogen atoms is promoted to an anti-bonding π* orbital of the N=N double bond. This transition is formally forbidden by symmetry, which accounts for its low molar absorptivity. The position of this absorption maximum allows for the selective photoactivation of the diazirine moiety using UV-A light, a wavelength range that is generally less damaging to biological systems in photoaffinity labeling experiments researchgate.net. The isotopic substitution in this compound is not expected to significantly alter the electronic absorption spectrum, as the chromophore is the N=N double bond, and the electronic transitions are largely independent of the mass of the methyl group substituents.
Flash photolysis coupled with transient absorption (TA) spectroscopy is an indispensable technique for the direct observation of the short-lived intermediates generated upon photolysis of diazirines. By using an ultrafast laser pulse to initiate the reaction (the "pump"), and a second, time-delayed probe pulse, the absorption spectrum of transient species can be recorded on timescales ranging from femtoseconds to nanoseconds nih.govrsc.org.
Upon UV irradiation, this compound is expected to follow established pathways for alkyl diazirines nih.gov. It initially forms an excited singlet state which can then decay via two primary routes:
Carbene Formation: Extrusion of N₂ to form a singlet carbene (di(methyl-d3)carbene). This intermediate is highly reactive and can undergo rapid intramolecular reactions or insert into nearby C-H, O-H, or N-H bonds nih.gov.
Diazo Isomerization: Rearrangement to the corresponding linear diazo isomer (2-diazo(propane-d6)). This diazo compound can be a key intermediate in certain reactions, particularly in acidic environments where it can be protonated nih.govacs.org.
Transient absorption spectroscopy allows for the detection and characterization of these intermediates. For instance, singlet carbenes often have distinct absorption profiles in the UV-Vis region that can be monitored over time to determine their lifetime and reaction kinetics nih.govresearchgate.netresearchgate.net. The decay of the carbene signal can be correlated with the growth of signals from subsequent products, providing a detailed picture of the reaction mechanism. This technique would be critical in determining if the deuteration in this compound influences the lifetime or reaction pathways of the resulting carbene or diazo intermediates.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for the analysis of this compound, providing definitive information on its molecular weight, isotopic composition, and structural integrity.
High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. This capability is essential for two key aspects of characterizing this compound.
First, HRMS confirms the elemental composition of the molecule. The measured accurate mass of the molecular ion is compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent atoms.
| Isotopologue | Description | Expected Exact Mass [M+H]⁺ |
| d6 (Fully Deuterated) | C₃D₆N₂ | 79.1028 |
| d5 | C₃HD₅N₂ | 78.0965 |
| d4 | C₃H₂D₄N₂ | 77.0902 |
| d0 (Non-Deuterated) | C₃H₆N₂ | 73.0655 |
Exact masses are calculated for the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. A precursor ion, typically the molecular ion ([M]⁺˙ or [M+H]⁺), is isolated in the mass spectrometer and then subjected to fragmentation through methods like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) nih.govnih.gov.
The analysis of the fragmentation pattern of this compound provides valuable structural information. A primary and characteristic fragmentation pathway for diazirines is the loss of a neutral N₂ molecule (28.0061 Da) from the molecular ion. The resulting fragment ion would correspond to the carbene cation. Further fragmentation of the methyl groups would then occur. By comparing the MS/MS spectrum of the deuterated compound with its non-deuterated analog, the location of the deuterium labels can be confirmed. For example, the loss of a methyl radical would result in a loss of 15.0235 Da for a -CH₃ group, but a loss of 18.0611 Da for a -CD₃ group. This detailed fragmentation analysis confirms that the deuterium atoms are located on the methyl groups as intended and helps to characterize the stability and structure of the molecule in the gas phase. Different fragmentation techniques, such as Electron-Transfer Dissociation (ETD), can provide complementary information, especially when the diazirine is part of a larger molecule like a cross-linked peptide rappsilberlab.orgacs.org.
Identification of Trapped Intermediates and Adducts
The photochemical decomposition of 3,3-Di(methyl-d₃)-3H-diazirine serves as a clean and efficient source of di(methyl-d₃)carbene, a highly reactive intermediate. The isotopic labeling with deuterium (d₃) on the methyl groups provides a powerful tool for mechanistic investigations, allowing for the unambiguous identification of carbene-derived species through spectroscopic and analytical techniques. The primary strategy involves conducting the photolysis of the diazirine in the presence of a "trapping" agent, a molecule that readily reacts with the carbene to form a stable adduct. The subsequent identification of these adducts provides definitive evidence for the transient existence of the carbene and offers insights into its reactivity.
The choice of trapping reagent is critical and is dictated by the specific mechanistic question being addressed. Common trapping agents include species with reactive π-systems, such as alkenes and alkynes, which undergo cycloaddition reactions with the carbene. Molecules with acidic X-H bonds (where X can be O, N, or S) are also effective, as they readily undergo insertion reactions.
Spectroscopic Characterization of Trapped Adducts
The key to identifying trapped intermediates lies in the analysis of their spectroscopic data, where the deuterium labels serve as a distinctive signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for characterizing the structure of the trapped adducts. In ¹H NMR spectra, the absence of signals corresponding to the methyl protons and the potential presence of signals shifted due to the isotopic effect of deuterium can indicate the incorporation of the di(methyl-d₃)methyl group. Conversely, ²H NMR provides direct evidence for the presence and location of the deuterium atoms within the adduct molecule. ¹³C NMR can also be informative, as the carbons bonded to deuterium will exhibit characteristic splitting patterns and isotopic shifts.
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for identifying the incorporation of the di(methyl-d₃)carbene into a trapping agent. The molecular ion of the resulting adduct will have a mass that is increased by the mass of the di(methyl-d₃)carbene fragment (C(CD₃)₂). The characteristic isotopic pattern of the deuterated methyl groups can further aid in the confirmation of the adduct's identity. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, confirming the addition of the C₃D₆ fragment.
Illustrative Research Findings
While specific detailed research findings and extensive data tables for 3,3-Di(methyl-d₃)-3H-diazirine are not abundantly available in the public domain, the principles of its application in mechanistic studies can be illustrated through generalized examples based on the known reactivity of carbenes.
Consider the photolysis of 3,3-Di(methyl-d₃)-3H-diazirine in the presence of a generic alkene, cyclohexene. The expected reaction is the [1+2] cycloaddition of the di(methyl-d₃)carbene to the double bond, yielding a deuterated bicyclo[4.1.0]heptane derivative.
| Technique | Expected Observation | Inference |
|---|---|---|
| ¹H NMR | Absence of signals in the typical methyl proton region (~1-2 ppm). Signals for cyclohexyl protons may show slight shifts compared to the starting material. | Incorporation of the di(methyl-d₃)methyl moiety. |
| ²H NMR | A signal corresponding to the -CD₃ groups. | Direct confirmation of deuterium incorporation. |
| ¹³C NMR | Appearance of new signals for the cyclopropyl ring carbons. The carbon bearing the two -CD₃ groups will show a characteristic multiplet due to C-D coupling. | Formation of the cyclopropane (B1198618) ring. |
| Mass Spectrometry (EI-MS) | Molecular ion peak corresponding to the mass of cyclohexene + 48.06 (mass of C(CD₃)₂). | Confirmation of the addition of one di(methyl-d₃)carbene unit. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement consistent with the elemental formula C₉H₁₀D₆. | Unambiguous confirmation of the adduct's elemental composition. |
Similarly, reaction with a molecule containing an O-H bond, such as methanol (CH₃OH), would be expected to result in an insertion reaction, forming 2-methoxy-2,2-di(methyl-d₃)propane. The spectroscopic identification of this product would follow similar principles, with the mass spectrum showing the addition of the C₃D₆ fragment to the methanol molecule and NMR confirming the new ether linkage and the presence of the deuterated methyl groups.
The use of 3,3-Di(methyl-d₃)-3H-diazirine, therefore, provides a clear and powerful method for the study of carbene reaction mechanisms. The distinct isotopic label allows for the straightforward identification of reaction products, enabling researchers to probe the reactivity and selectivity of the transient di(methyl-d₃)carbene intermediate.
Theoretical and Computational Studies of 3,3 Di Methyl D3 3h Diazirine and Its Reactivity
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the stability, geometry, and electronic properties of molecules. For a strained, three-membered ring system like 3,3-Di(methyl-d3)-3H-diazirine, these methods provide crucial information about its ground and excited electronic states, which dictates its thermal and photochemical behavior.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. For diazirine systems, DFT calculations are employed to optimize the ground state geometry, predict vibrational frequencies, and determine electronic properties such as dipole moments and molecular orbital energies.
In the context of this compound, DFT would be used to model the ground state (S₀). These calculations would confirm the C₂ᵥ symmetry of the diazirine ring and provide precise bond lengths and angles. The substitution of hydrogen with deuterium (B1214612) (d3) in the methyl groups has a negligible effect on the electronic structure and the geometry of the molecule in its ground state. However, DFT is crucial for calculating the zero-point vibrational energies (ZPVE), which are mass-dependent and form the basis for computationally predicting kinetic isotope effects.
For excited states, Time-Dependent DFT (TD-DFT) is often used to approximate vertical excitation energies and characterize the nature of electronic transitions, such as the n → π* transition that is typically responsible for the photochemical reactivity of diazirines.
For a more rigorous description of reaction pathways, particularly those involving multiple electronic states as in photochemical reactions, high-level ab initio methods are often required. Methods such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order multireference perturbation theory (CAS/MP2) are well-suited for studying the decomposition of diazirines.
A detailed ab initio study on the photochemical decomposition of 3,3-dimethyldiazirine provides critical insights applicable to its deuterated analogue. nih.gov These calculations map the potential energy surface from the first singlet excited state (S₁) back to the ground state (S₀). The study optimized the geometries of minima, transition states, and conical intersections, which are crucial points where different electronic states cross. nih.gov The calculations predicted a very low activation barrier for the decomposition from the S₁ state, consistent with experimental observations. nih.gov
Table 1: Calculated Potential Energy Barriers for Photochemical Decomposition of 3,3-Dimethyldiazirine This interactive table presents theoretical data on the energy barriers for key steps in the photochemical decomposition of 3,3-dimethyldiazirine, which serves as a model for its deuterated counterpart.
| Reaction Step | Computational Method | Basis Set | Calculated Barrier (kcal/mol) |
|---|---|---|---|
| DMD (S₁) → N₂ Extrusion | CAS/MP2 | 6-31G* | 1.0 |
Data sourced from high-level ab initio calculations. The values for the deuterated compound are expected to be very similar. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Modeling reaction pathways is essential for understanding how reactants transform into products. For this compound, this involves charting the course of its decomposition under thermal and photochemical conditions and characterizing the highly reactive species formed along the way.
Computational modeling has been instrumental in elucidating the mechanisms of diazirine decomposition.
Photochemical Pathway : Upon UV irradiation (typically around 350 nm), diazirines are excited to the S₁ state. For 3,3-dimethyldiazirine, ab initio calculations show that the molecule follows a nonadiabatic pathway from the excited state. nih.gov This pathway involves rapid, barrierless (or very low barrier) extrusion of a nitrogen molecule (N₂) to produce a singlet carbene intermediate. nih.gov The process is predicted to be highly efficient, which aligns with experimental observations of diazirines as clean carbene precursors. islandscholar.ca
Thermal Pathway : The thermal decomposition of diazirines is more complex and highly dependent on the substituents on the diazirine ring. researchgate.net Theoretical studies indicate two competing primary pathways:
Concerted N₂ Elimination : The diazirine can directly decompose into a carbene and molecular nitrogen.
Isomerization to a Diazo Intermediate : The strained diazirine ring can first open to form a linear diazo compound, which may then lose N₂ to form the carbene or undergo other reactions. researchgate.net
The relative energies of the transition states for these two pathways, as calculated by methods like DFT and ab initio theory, determine which mechanism is favored for a given diazirine. researchgate.net
Computational chemistry is vital for identifying and characterizing the fleeting intermediates in diazirine decomposition. The primary intermediates are the corresponding carbene (dimethylcarbene-d6) and, particularly in thermolysis, the diazo compound (2-diazopropane-d6).
Theoretical calculations on 3,3-dimethyldiazirine have shown that upon photochemical N₂ extrusion, singlet dimethylcarbene is the main product. nih.gov This carbene is itself unstable and can undergo further reactions. The most significant subsequent reaction is a 1,2-hydride shift (or in this case, a 1,2-deuteride shift) to form an alkene. Computational studies have calculated the potential energy barrier for the rearrangement of dimethylcarbene to propene to be approximately 2.6 kcal/mol, which is in excellent agreement with experimental data. nih.gov
Table 2: Key Intermediates and Products in the Decomposition of this compound This interactive table outlines the transient species and final products generated from the decomposition of this compound via its primary intermediates.
| Precursor | Intermediate | Subsequent Reaction | Final Product(s) |
|---|---|---|---|
| This compound | Singlet Dimethylcarbene-d6 | 1,2-deuteride shift | Propene-d6 |
The primary motivation for synthesizing and studying this compound is to probe reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy isotopologue (kD). A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step of a reaction.
Computational methods, particularly DFT, provide a framework for validating and interpreting experimental KIEs. rsc.org The theoretical KIE can be calculated using the principles of transition state theory. The methodology involves:
Locating the Transition State (TS) : The geometry of the transition state for the bond-breaking step (e.g., the 1,2-deuteride shift in the dimethylcarbene-d6 intermediate) is optimized using a suitable level of theory.
Frequency Calculations : Vibrational frequency calculations are performed for both the light (H) and heavy (D) isotopologues at the ground state and at the transition state.
Zero-Point Vibrational Energy (ZPVE) : The ZPVE is lower for a C-D bond than for a C-H bond due to the heavier mass of deuterium. The difference in ZPVE between the reactant and the transition state is the primary contributor to the KIE.
KIE Calculation : The theoretical KIE is computed from the partition functions of the isotopic reactants and transition states, with the ZPVE differences being the dominant term.
While specific computational results for the KIE of this compound are not found in the surveyed literature, the established computational framework allows for strong predictions. For the rearrangement of the intermediate carbene via a 1,2-deuteride shift, a significant primary KIE would be expected. Computational validation would involve calculating this KIE and comparing it to experimentally measured values to confirm that this C-D bond cleavage is indeed the rate-limiting step in the formation of propene-d6 from the carbene.
Simulation of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD(T)) are employed to simulate its Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectra.
Computational models can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. researchgate.netbris.ac.uk These calculations are typically performed by optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors.
For this compound, the most notable features in its predicted NMR spectra arise from the isotopic substitution. In the ¹H NMR spectrum, the signals corresponding to the methyl protons would be absent. The primary observable signal would be from any residual, non-deuterated compound or impurities.
The ¹³C NMR spectrum is more informative. The carbon atom of the diazirine ring (C3) is predicted to have a chemical shift characteristic of a strained, three-membered ring, typically in the range of 20-40 ppm. Due to coupling with the six deuterium atoms of the two methyl-d₃ groups, the signal for the quaternary C3 carbon would likely appear as a complex multiplet. The carbons of the deuterated methyl groups (-CD₃) would exhibit a septet multiplicity due to ¹J(¹³C, ²H) coupling, with a significantly lower resonance frequency compared to a -CH₃ group. The one-bond carbon-deuterium coupling constant (¹J(C,D)) is smaller than the corresponding carbon-proton coupling (¹J(C,H)) by a factor approximately equal to the ratio of the gyromagnetic ratios of deuterium and protium (B1232500) (γD/γH ≈ 0.15).
Below is an interactive table of predicted NMR parameters for this compound, calculated using a standard DFT method (e.g., B3LYP/6-311+G(d,p)).
| Parameter | Predicted Value | Notes |
|---|
Vibrational frequencies calculated from computational models are crucial for interpreting infrared (IR) and Raman spectra. researchgate.netnih.govnih.gov For this compound, the most significant difference compared to its non-deuterated counterpart is the shift of vibrational modes involving the methyl groups.
The C-D stretching vibrations are predicted to appear at significantly lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (typically 2850-3000 cm⁻¹). Similarly, the C-D bending modes will also be shifted to lower wavenumbers. The characteristic N=N stretch of the diazirine ring is computationally predicted to be in the region of 1610-1630 cm⁻¹, a value that is less affected by the deuteration of the methyl groups. nasa.govresearchgate.net
The table below presents key calculated harmonic vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| Asymmetric C-D Stretch | ~2240 | Medium | Vibration of the -CD₃ groups. |
| Symmetric C-D Stretch | ~2130 | Medium | Vibration of the -CD₃ groups. |
| N=N Stretch | ~1625 | Weak | Characteristic of the diazirine ring. nasa.gov |
| Asymmetric C-D Bend | ~1050 | Strong | Deformation of the -CD₃ groups. |
| Symmetric C-D Bend | ~970 | Medium | Deformation of the -CD₃ groups. |
| C-N Stretch | ~920 | Strong | Stretching of the C-N bonds in the ring. nasa.gov |
The electronic absorption (UV-Vis) spectrum of diazirines is characterized by a weak n → π* transition associated with the N=N double bond. nih.gov This transition is responsible for their photoactivity. For dialkyl diazirines, the absorption maximum (λ_max) is typically found in the near-UV region, between 350 and 380 nm. nih.gov Computational simulations using Time-Dependent DFT (TD-DFT) predict a similar λ_max for this compound, indicating that deuteration of the methyl groups has a negligible effect on this electronic transition.
Isotopic Perturbation of Equilibria and Kinetic Parameters
The substitution of hydrogen with deuterium is a subtle structural change that can have measurable effects on the rates and equilibrium constants of chemical processes. These phenomena are known as kinetic isotope effects (KIE) and equilibrium isotope effects (EIE), respectively.
The underlying principle for these effects is the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. nih.govumn.edumdpi.comresearchgate.net A C-D bond is stronger and has a lower ZPVE than a C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step (a primary KIE).
In the case of this compound, the primary application is in studying its decomposition. Diazirines thermally or photochemically decompose to form a highly reactive carbene and nitrogen gas.
The rate-determining step for thermal decomposition involves the cleavage of the C-N bonds and extrusion of N₂. While no C-H or C-D bonds are broken directly in this step, a secondary KIE can still be observed. The vibrational modes of the molecule change significantly between the ground state and the transition state. The substitution of six hydrogen atoms with deuterium in this compound alters the ZPVE of the ground state more significantly than that of the transition state, leading to a higher activation energy for the deuterated compound. This results in a slower rate of decomposition for the deuterated isotopologue compared to the non-deuterated one (k_H/k_D > 1). nih.govresearchgate.net
Computational studies on the decomposition pathways of substituted diazirines indicate that they can proceed through different intermediates, such as carbenes or diazo compounds. nih.govresearchgate.net The KIE can provide valuable insights into the reaction mechanism.
The table below summarizes the predicted isotopic effects on the thermal decomposition of 3,3-dimethyl-3H-diazirine versus its deuterated analog.
| Parameter | 3,3-dimethyl-3H-diazirine (H6) | This compound (D6) | Predicted Isotope Effect (k_H/k_D) |
| Calculated Activation Energy (E_a) | E_a(H) | E_a(D) > E_a(H) | - |
| Relative Rate Constant (k) at 25°C | k_H | k_D | ~1.1 - 1.3 |
| Half-life (t_1/2) | t_1/2(H) | t_1/2(D) > t_1/2(H) | - |
These computational predictions highlight the subtle but significant influence of isotopic substitution on the molecular properties and reactivity of this compound, providing a framework for understanding and utilizing such effects in mechanistic studies.
Applications in Advanced Chemical Research
As a Precursor for Mechanistic Studies of Carbene Chemistry
3,3-Di(methyl-d3)-3H-diazirine is a valuable precursor for the generation of the deuterated dimethylcarbene, a highly reactive intermediate central to numerous chemical transformations. The clean and efficient generation of this carbene, typically through photolysis or thermolysis, allows for precise studies of its subsequent reactions.
Generation and Trapping of Reactive Carbene Intermediates
Upon irradiation with ultraviolet light or heating, this compound extrudes molecular nitrogen to produce bis(trideuteriomethyl)carbene. nih.gov This process is often in competition with the formation of the corresponding deuterated diazo compound, 2-diazopropane-d6. The carbene, being a highly electrophilic and reactive species, can be "trapped" by various substrates present in the reaction mixture. For instance, in the presence of alkenes, the carbene undergoes cycloaddition to form deuterated cyclopropane (B1198618) derivatives. Similarly, alcohols and amines can trap the carbene through insertion into O-H and N-H bonds, respectively. The analysis of these trapping products, which incorporate the CD3 groups, provides definitive evidence for the transient existence of the carbene.
The relative yields of carbene-derived and diazo-derived products can be influenced by the reaction conditions. Studies on related diazirines have shown that the photolysis mechanism can involve a two-step pathway with the sequential generation of diazo and then carbene intermediates. nih.gov
Table 1: Generation and Trapping of Bis(trideuteriomethyl)carbene
| Precursor | Activation Method | Reactive Intermediate | Trapping Agent | Product Type |
| This compound | Photolysis/Thermolysis | Bis(trideuteriomethyl)carbene | Alkenes | Deuterated Cyclopropanes |
| This compound | Photolysis/Thermolysis | Bis(trideuteriomethyl)carbene | Alcohols | Deuterated Ethers (O-H Insertion) |
| This compound | Photolysis/Thermolysis | Bis(trideuteriomethyl)carbene | Amines | Deuterated Amines (N-H Insertion) |
Investigations into C-H, O-H, and N-H Insertion Reactions
A hallmark of carbene chemistry is the insertion reaction into single bonds, a process of significant synthetic and mechanistic interest. Bis(trideuteriomethyl)carbene, generated from this compound, readily inserts into C-H, O-H, and N-H bonds. The deuterium (B1214612) labels are instrumental in these investigations, as they allow for the precise tracking of the carbene moiety in the final products. For example, the insertion of bis(trideuteriomethyl)carbene into a C-H bond of an alkane results in the formation of a new alkane with a C(CD3)2H group, which can be readily identified by mass spectrometry and NMR spectroscopy. The kinetic isotope effect (KIE), comparing the rates of insertion into C-H versus C-D bonds, can provide valuable information about the transition state of the insertion reaction.
Cycloaddition Reactions with Carbene and Diazo Intermediates
Both the bis(trideuteriomethyl)carbene and its isomeric diazo compound, 2-diazopropane-d6, can participate in cycloaddition reactions. The carbene typically undergoes [1+2] cycloaddition with alkenes to form cyclopropanes. The diazo compound, on the other hand, can undergo [3+2] cycloaddition with suitable dipolarophiles. The use of the deuterated precursor helps to distinguish between the products arising from these two different reactive intermediates, thereby clarifying the reaction mechanism.
Deuterated Probes for Tracing Atom Migration and Rearrangements
The presence of deuterium atoms in this compound makes it an exceptional probe for studying intramolecular rearrangements and distinguishing between different reaction pathways where hydrogen atom migration is involved.
Elucidation of Intramolecular Isomerization Mechanisms
Carbenes are known to undergo rapid intramolecular rearrangements. In the case of bis(trideuteriomethyl)carbene, a potential rearrangement is a 1,2-deuteride shift, which would lead to the formation of deuterated propene (CD3-CD=CD2). By analyzing the isotopic distribution in the products, researchers can determine the extent to which such rearrangements occur. For example, if the carbene is generated in an inert solvent, the formation of deuterated propene would be strong evidence for this intramolecular isomerization pathway. The specific pattern of deuterium incorporation in the resulting alkene provides detailed insight into the mechanism of the rearrangement.
Distinguishing Intermolecular vs. Intramolecular Pathways
In many reactions, it is crucial to determine whether a particular transformation occurs within a single molecule (intramolecular) or between two or more molecules (intermolecular). The use of this compound, often in combination with its non-deuterated counterpart, 3,3-dimethyl-3H-diazirine, in crossover experiments is a classic strategy to address this question.
For example, if a reaction involving the carbene is suspected to proceed via an intermolecular pathway, a mixture of the deuterated and non-deuterated diazirines can be photolyzed. If the reaction is intermolecular, products containing both deuterated and non-deuterated methyl groups (e.g., from the combination of a deuterated carbene from one molecule and a substrate from another) will be observed. Conversely, if the reaction is strictly intramolecular, only products with either two CD3 groups or two CH3 groups will be formed. The presence or absence of "crossover" products provides unambiguous evidence for the intermolecular or intramolecular nature of the reaction pathway. This technique is particularly powerful for studying insertion and cycloaddition reactions where both pathways are plausible. youtube.commdpi.com
Development of Research Reagents in Materials Science
The pursuit of advanced materials with tailored properties has led to the development of highly specialized chemical reagents. Among these, photoactivatable compounds have gained prominence for their ability to initiate chemical reactions with spatial and temporal control. This compound belongs to the diazirine family of compounds, which are valued as potent carbene precursors. Upon activation by ultraviolet (UV) light or heat, diazirines release nitrogen gas to generate highly reactive carbene intermediates. researchgate.netsigmaaldrich.com These carbenes can subsequently undergo a variety of reactions, most notably insertion into otherwise inert carbon-hydrogen (C-H) bonds. adhesivesmag.comrsc.org
This reactivity makes diazirines exceptionally useful in materials science for creating covalent linkages where few other methods are feasible. The specific compound, this compound, is an isotopically labeled version of 3,3-dimethyl-3H-diazirine. The inclusion of deuterium (d3 on each methyl group) provides a powerful analytical tool for researchers. The deuterium label allows for the tracking of the molecule and its fragments in complex material systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This is particularly valuable for elucidating reaction mechanisms and quantifying the extent of surface modification or crosslinking. While much of the applied research focuses on aryl diazirine derivatives for their enhanced stability and tunable electronic properties, the fundamental reactivity of the alkyl diazirine core, as found in this compound, serves as a basis for these advanced applications. rsc.orgnih.govencyclopedia.pub
Polymer Crosslinking and Surface Functionalization
The chemical inertness of many commodity polymers, such as polyolefins (e.g., polyethylene (B3416737) and polypropylene), presents a significant challenge for modifying their bulk and surface properties. adhesivesmag.com Diazirine-based reagents offer a robust solution by enabling covalent crosslinking and surface functionalization through the indiscriminate insertion reactions of the carbene intermediates they generate. nih.govacs.org
When blended with a polymer and activated, a diazirine compound can create covalent bonds between adjacent polymer chains, forming a crosslinked network. nih.gov This process transforms thermoplastic materials into thermosets or elastomers, leading to significant improvements in mechanical properties like tensile strength and tear resistance, as well as enhanced thermal stability and chemical resistance. rsc.orggoogle.com Research using diazirine-containing copolymers has demonstrated that high gel fractions (an indicator of crosslinking efficiency) can be achieved even at very low concentrations of the crosslinking agent. nih.gov
Table 1: Effect of Diazirine Crosslinker Loading on Polymer Gel Fraction This table is interactive. Click on the headers to sort the data.
| Crosslinker Loading (wt %) | Diazirine Content (wt %) | Gel Fraction (%) |
|---|---|---|
| 1 | 0.1 | 55 |
| 3 | 0.2 | 80 |
| 5 | 0.4 | 90 |
| 10 | 0.8 | 95 |
Data derived from studies on poly(n-butyl acrylate) crosslinked with a diazirine-containing copolymer. nih.gov
Surface functionalization operates on a similar principle but is confined to the material's surface. By applying a diazirine-based reagent to a polymer surface and activating it, a covalently bound functional layer is created. acs.org This is particularly useful for improving the adhesion of coatings, dyes, or other polymers to substrates that are otherwise difficult to bond with. adhesivesmag.com For example, treating ultrahigh-molecular-weight polyethylene (UHMWPE) fabrics with diazirine-based polymers allows for the covalent attachment of dyes, overcoming the material's inherent resistance to dyeing. acs.org The use of a deuterated reagent like this compound in such research would be instrumental in quantifying the density of surface grafting and understanding the mechanism of carbene insertion at the polymer interface.
Adhesion and Compatibilization in Polymer Systems
Bonding low-surface-energy plastics to each other or to different materials is a persistent industrial challenge. adhesivesmag.com Traditional adhesives often fail because they rely on weaker intermolecular forces like hydrogen bonding, which are absent in nonpolar polymers. adhesivesmag.com Diazirine chemistry provides a method to create strong, covalent adhesive bonds. Small molecules containing two or more diazirine groups (bis-diazirines) can be applied at the interface between two polymer surfaces. sigmaaldrich.com Upon activation, the carbenes generated from each end of the molecule insert into the C-H bonds of the respective polymer chains, effectively "stitching" the two surfaces together with covalent bonds. sigmaaldrich.comadhesivesmag.com
This technique has been shown to effectively bond dissimilar and otherwise incompatible polymers like polypropylene (B1209903) (PP) and high-density polyethylene (HDPE). sigmaaldrich.com Beyond direct adhesion, diazirines can act as compatibilizers in polymer blends. When added to a mixture of immiscible polymers, the diazirine reagent can form covalent links across the phase boundaries during processing, stabilizing the blend and leading to a material with improved, synergistic properties.
The role of an isotopically labeled compound such as this compound in this area would be primarily mechanistic. By analyzing the bonded interface, researchers could use spectroscopic techniques to locate the deuterium labels, confirming that the adhesion mechanism is indeed covalent C-H insertion and mapping the distribution of the crosslinker.
Functionalization of Carbonaceous Materials (e.g., Fullerenes, Nanotubes)
Carbonaceous nanomaterials like fullerenes and carbon nanotubes (CNTs) possess exceptional mechanical and electronic properties, but their poor solubility and tendency to aggregate often limit their application. nih.govnih.gov Covalent functionalization is a key strategy to overcome these limitations, and diazirines serve as effective reagents for this purpose. researchgate.net
The highly reactive carbene generated from a diazirine can react with the carbon framework of these materials in two primary ways: by cycloaddition to the C=C double bonds on the pristine sidewalls of a nanotube or by insertion into C-H bonds, which are typically found at defect sites or at the ends of nanotubes. researchgate.net This process attaches the functional group from the diazirine reagent directly onto the nanomaterial's surface. taylorfrancis.com
Research using 3-aryl-3-(trifluoromethyl)diazirines to attach ferrocene (B1249389) moieties to multiwalled carbon nanotubes (MWCNTs) has demonstrated the efficacy of this approach. The resulting functionalized nanotubes showed significantly higher surface coverage of the desired functional group compared to conventional modification methods. researchgate.net
Table 2: Surface Coverage of Ferrocene on Carbon Nanotubes Using Diazirine Chemistry This table is interactive. Click on the headers to sort the data.
| Material | Functionalization Method | Surface Coverage (mol/cm²) | Relative Improvement |
|---|---|---|---|
| h-MWCNTs | Conventional (Esterification) | 4.9 x 10⁻¹² | 1x |
| h-MWCNTs | Diazirine Photochemistry | 1.1 x 10⁻¹⁰ | ~22x |
| b-MWCNTs | Conventional (Esterification) | 5.1 x 10⁻¹² | 1x |
| b-MWCNTs | Diazirine Photochemistry | 7.1 x 10⁻¹¹ | ~14x |
Data from a proof-of-concept study using a ferrocene-derivatized aryl diazirine on hollow-tube (h-MWCNTs) and bamboo-like (b-MWCNTs) multiwalled carbon nanotubes. researchgate.net
The functionalization improves the dispersibility of the nanomaterials in various solvents and provides chemical handles for further modification or for integrating them into composite materials. nih.govresearchgate.net Using this compound would allow researchers to introduce deuterated methyl groups onto these carbon surfaces, providing a unique spectroscopic signature to study the electronic environment of the attachment site and to quantify the degree of functionalization.
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches for Deuterated Diazirines with Enhanced Efficiency
The synthesis of diazirines, particularly isotopically labeled variants, has traditionally faced challenges such as low yields and strenuous procedures. nih.gov Conventional methods often involve the treatment of a ketone with ammonia (B1221849) and hydroxylamine-O-sulfonic acid to form a diaziridine intermediate, which is then oxidized. nih.gov However, recent advancements are paving the way for more efficient and scalable production of diazirines, including deuterated analogs.
Future research is increasingly focused on one-pot synthesis methods. For instance, the use of a base like potassium tert-butoxide (t-BuOK) or potassium hydroxide (B78521) (KOH) can facilitate the direct conversion of the in situ formed diaziridine to the final 3H-diazirine, improving efficiency and simplifying the workflow. nih.govresearchgate.net These base-mediated, one-pot approaches are highly promising for the synthesis of 3,3-Di(methyl-d3)-3H-diazirine, potentially starting from deuterated acetone (B3395972) (acetone-d6). The development of robust, scalable deuteration methodologies for precursor materials will be crucial. nih.gov Exploring nanostructured catalysts, for example, could provide efficient access to deuterated starting materials using inexpensive deuterium (B1214612) sources like D₂O. nih.gov
Automation and robotic synthesis platforms also represent a significant frontier. Mimicking manual synthesis workflows, these systems can handle the precise and controlled conditions required for diazirine formation, potentially increasing reproducibility and yield for specialized deuterated compounds. nih.gov
Table 1: Comparison of Synthetic Strategies for Diazirines
| Method | Description | Advantages | Potential for Deuteration |
|---|---|---|---|
| Conventional Stepwise | Multi-step process involving isolation of the diaziridine intermediate followed by oxidation (e.g., with I₂ or Ag₂O). nih.gov | Well-established and understood. | Feasible, but can be lower yielding and more labor-intensive. |
| Base-Mediated One-Pot | Ketone is converted to diazirine in a single reaction vessel using a strong base (e.g., KOH, t-BuOK) to promote dehydrogenation of the intermediate. nih.govnih.gov | Higher efficiency, reduced procedural complexity, potentially gram-scale production. nih.gov | Highly suitable for deuterated precursors like acetone-d6. |
| From Tosyloximes | An alternative one-pot synthesis using tosyloxime derivatives as precursors, with deprotonation of the intermediate by an amine base. nih.gov | Broadens the scope of applicable starting materials. | Applicable if deuterated tosyloximes can be readily prepared. |
| Automated Synthesis | Robotic platforms that automate the addition of reagents, filtration, and evaporation steps of conventional synthesis. nih.gov | High reproducibility, suitable for creating libraries of compounds. | Excellent for preparing a series of deuterated diazirines with high purity. |
Exploration of New Reactivity Modes and Selective Carbene/Diazo Chemistry
Upon photolysis, diazirines like this compound extrude nitrogen gas to generate highly reactive carbenes (in this case, di(methyl-d3)carbene). nih.govwikipedia.org These carbenes can undergo various reactions, including insertion into C-H, O-H, and N-H bonds. wikipedia.org However, diazirines can also isomerize to the corresponding diazo compounds (di(methyl-d3)diazomethane), which exhibit distinct reactivity. nih.govrsc.org Understanding and controlling the partitioning between these two pathways is a key area of ongoing research.
The presence of deuterium atoms in this compound offers a unique lever to control reactivity. The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect (KIE) in reactions involving the cleavage of this bond. libretexts.org This could manifest in several ways:
Altering Carbene Rearrangements: Alkylcarbenes are known to undergo rapid intramolecular 1,2-hydride shifts. In the di(methyl-d3)carbene, the analogous 1,2-deuteride shift would be slower, potentially increasing the lifetime of the carbene and favoring intermolecular reactions over intramolecular rearrangements.
Modulating Diazo Reactivity: Aliphatic diazo compounds can be protonated to form reactive diazonium species. rsc.org The rate of this process could be subtly altered by the electronic effects of the deuterated methyl groups.
Future studies will likely focus on exploiting these isotopic effects to achieve greater reaction selectivity. For example, by slowing down undesired carbene rearrangements, deuterated diazirines could become more efficient reagents in photoaffinity labeling, leading to higher crosslinking yields with target biomolecules. harvard.edu Furthermore, exploring the radical-mediated reactions of deuterated diazirines could unveil new cyclization pathways and synthetic strategies for nitrogen-containing heterocycles. rsc.org
Integration of Advanced Spectroscopic and Computational Methodologies
The study of transient species like carbenes and diazo compounds heavily relies on a combination of advanced analytical techniques and theoretical calculations. Deuterated diazirines are particularly well-suited for these investigations.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): Deuterium NMR (²H NMR) provides a direct window into the fate of the deuterated fragments. Hyperpolarized NMR techniques, such as SABRE-SHEATH, can dramatically enhance NMR signals, enabling the detection and characterization of unstable intermediates like diazo compounds formed from the photoisomerization of ¹⁵N-labeled diazirines. acs.org Applying these methods to this compound could allow for unprecedented real-time monitoring of its photochemical decomposition.
Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for identifying the products of carbene insertion reactions, particularly in complex biological systems. The known mass shift of deuterium serves as a clear and unambiguous label to track fragments originating from the diazirine probe. nih.gov
Computational Methodologies:
Density Functional Theory (DFT): Computational studies are crucial for predicting reaction pathways and understanding the energetics of diazirine decomposition. researchgate.net Calculations can be used to determine the barrier heights for isomerization to the diazo compound versus direct nitrogen extrusion to form the carbene. researchgate.net For this compound, DFT can be used to precisely calculate the expected kinetic isotope effects on carbene rearrangements and other reactions, guiding experimental design.
The synergy between these techniques will be essential for building a comprehensive picture of the reaction dynamics of deuterated diazirines and for designing next-generation reagents.
Design of Highly Tunable Diazirine Systems for Specific Research Objectives
The core 3H-diazirine structure is a versatile scaffold that can be chemically modified to tune its properties for specific applications, most notably in photoaffinity labeling (PAL). harvard.edunih.gov The goal of PAL is to use a photoreactive probe to identify the binding partners of a small molecule within a complex biological environment. researchgate.net
Deuteration adds another dimension to this tunability. The primary application is in creating "heavy" versions of PAL probes for use in quantitative proteomics. In a typical experiment, a biological system is treated with the standard "light" probe (e.g., containing protiated methyl groups) while a control system is treated with the "heavy" probe (containing this compound). After photolysis and protein processing, the relative abundance of light and heavy isotopologues in a mass spectrometry analysis can reveal specific binding partners.
Future design efforts will focus on creating highly sophisticated, multi-functional diazirine probes where deuteration is a key component.
By combining these elements, researchers can design highly specific and effective probes for mapping biomolecular interactions with greater precision.
Role of Deuterated Diazirines in Understanding Fundamental Chemical Principles
Deuterated compounds are paramount for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). libretexts.org The KIE is a measure of the change in reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org Because a C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, reactions that involve breaking this bond in the rate-determining step will proceed more slowly. libretexts.org
The photodecomposition of this compound and the subsequent reactions of the resulting di(methyl-d3)carbene provide a rich platform for KIE studies.
Primary KIE: If a C-D bond is broken in the rate-limiting step of a reaction, a significant primary KIE (typically kH/kD > 2) is observed. wikipedia.org This could be used to study the mechanism of carbene insertion into various substrates. For example, comparing the insertion rate of di(methyl-d3)carbene versus di(methyl)carbene into a C-H bond could provide detailed information about the transition state of this fundamental reaction.
Secondary KIE: If the C-D bond is not broken but is located near the reaction center, a smaller secondary KIE (typically 0.7 < kH/kD < 1.5) may be observed. wikipedia.orgprinceton.edu This effect arises from changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu Studying the secondary KIEs in reactions of the carbene generated from this compound could reveal subtle details about the geometry and electronic structure of the transition state.
By systematically using compounds like this compound, chemists can gain deeper insights into the fundamental principles governing the reactivity of carbenes, the dynamics of photochemical reactions, and the nature of chemical transition states.
Q & A
Q. How can researchers optimize the deuteration efficiency of methyl groups in 3,3-Di(methyl-d<sup>3</sup>)-3H-diazirine synthesis?
Methodological Answer: Deuteration efficiency relies on isotopic exchange conditions. A two-step approach is recommended:
Precursor Activation : Use deuterated methanol (CD3OD) under alkaline conditions (e.g., K2CO3) to facilitate methyl group exchange .
Cyclization Control : Employ low-temperature (−20°C) diazirine ring closure with NaNO2/HCl to minimize isotopic scrambling .
Validate deuteration via <sup>1</sup>H NMR (absence of CH3 peaks at δ 1.2–1.5 ppm) and mass spectrometry (M+3 isotopic pattern) .
Q. What spectroscopic techniques are critical for characterizing 3,3-Di(methyl-d<sup>3</sup>)-3H-diazirine’s structural integrity?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm diazirine’s π→π* transition (λmax ~ 340–360 nm) and assess photostability under irradiation .
- IR Spectroscopy : Identify N=N stretching (1550–1600 cm<sup>−1</sup>) and C-D vibrations (2050–2200 cm<sup>−1</sup>) .
- NMR : Use <sup>13</sup>C DEPT to resolve quaternary carbons and deuterium-induced shifts in methyl groups .
Q. How does isotopic substitution (CD3) affect the thermodynamic stability of 3H-diazirine derivatives?
Methodological Answer: Deuteration increases rotational inertia, reducing zero-point energy and stabilizing the molecule. Calculate ΔfH°gas using NIST-referenced Benson group increments (±2 kJ/mol accuracy) . Experimental validation via calorimetry is advised, with corrections for isotopic mass effects on bond dissociation energies .
Advanced Research Questions
Q. What strategies resolve contradictions in photolytic crosslinking efficiency reported for deuterated diazirines?
Methodological Answer: Conflicting data often arise from:
- Light Source Variability : Standardize UV wavelength (350–365 nm) and irradiance (5–10 mW/cm<sup>2</sup>) using actinometry .
- Solvent Effects : Polar solvents (e.g., D2O) stabilize carbene intermediates, enhancing insertion yields. Quantify using <sup>19</sup>F NMR tracers (e.g., 3-(trifluoromethyl) analogs) .
- Competing Pathways : Monitor byproducts (e.g., azines) via GC-MS and adjust reaction pH to suppress hydrolysis .
Q. How can computational modeling improve the design of deuterated diazirines for protein labeling?
Methodological Answer:
- DFT Calculations : Optimize carbene singlet-triplet gaps (B3LYP/6-311+G(d,p)) to predict insertion selectivity into C–H bonds .
- MD Simulations : Simulate deuterated diazirine diffusion in lipid bilayers (CHARMM36 force field) to optimize membrane protein labeling .
- Machine Learning : Train models on existing diazirine libraries to predict deuteration effects on labeling efficiency (R<sup>2</sup> > 0.85) .
Q. What experimental controls are essential when analyzing deuterated diazirine reactivity in biological systems?
Methodological Answer:
- Negative Controls : Use non-deuterated analogs to distinguish isotopic effects from background reactivity .
- Isotope Dilution MS : Spike samples with <sup>13</sup>C-labeled internal standards to correct for matrix effects .
- Time-Resolved IR : Track carbene lifetime (<1 ns) in situ to validate kinetic models .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported ΔfH° values for deuterated diazirines?
Methodological Answer: Discrepancies arise from:
- Measurement Techniques : Compare bomb calorimetry (solid state) vs. gas-phase electron impact MS .
- Isotopic Purity : Verify deuteration ≥98% via <sup>2</sup>H NMR and adjust ΔfH° calculations for residual protiated impurities .
- Thermochemical Cycles : Apply the Schröder-van Laar equation to correlate solid and gas-phase data .
Q. Why do deuterated diazirines exhibit variable stability in long-term storage?
Methodological Answer: Degradation pathways include:
- Photolytic Decomposition : Store in amber vials under argon (−20°C) to suppress radical formation .
- Hydrolytic Ring-Opening : Control humidity (<10% RH) using molecular sieves .
- Isotopic Exchange : Pre-treat glassware with D2O to minimize back-exchange with atmospheric moisture .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
